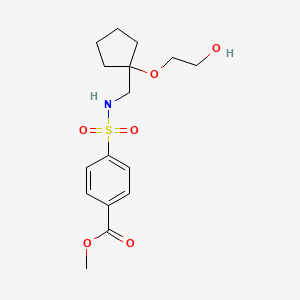

methyl 4-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[1-(2-hydroxyethoxy)cyclopentyl]methylsulfamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO6S/c1-22-15(19)13-4-6-14(7-5-13)24(20,21)17-12-16(23-11-10-18)8-2-3-9-16/h4-7,17-18H,2-3,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCJWSJRJBVNWSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2(CCCC2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)benzoate typically involves multiple steps:

Formation of the benzoate ester: This can be achieved by esterification of 4-aminobenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.

Introduction of the sulfamoyl group: The sulfamoyl group can be introduced by reacting the ester with sulfamoyl chloride in the presence of a base such as triethylamine.

Attachment of the cyclopentyl moiety: The final step involves the reaction of the intermediate with 1-(2-hydroxyethoxy)cyclopentylmethyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted sulfamoyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)benzoate is primarily studied for its role as a sulfonamide derivative. Sulfonamides are known for their antibacterial properties, and this compound may exhibit similar effects due to its structural characteristics.

- Antimicrobial Activity : Research indicates that sulfonamide compounds can inhibit bacterial growth by interfering with folic acid synthesis. This mechanism could be relevant for developing new antibiotics targeting resistant strains of bacteria .

Potential Therapeutic Uses

The compound's unique structure suggests several potential therapeutic applications:

- Cancer Treatment : Some studies have indicated that compounds with sulfamoyl groups can act as inhibitors of specific proteins involved in cancer cell proliferation. For instance, methyl 4-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)benzoate might be explored as a Bcl-2 protein inhibitor, which is significant in the treatment of various cancers .

- Anti-inflammatory Properties : The presence of the cyclopentyl group may enhance the compound's ability to modulate inflammatory responses, making it a candidate for treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of sulfonamide derivatives similar to methyl 4-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)benzoate). The results demonstrated that these compounds could effectively inhibit cancer cell growth in vitro, suggesting a promising avenue for drug development against specific types of tumors .

Case Study 2: Synthesis and Characterization

Research focusing on the synthesis of methyl 4-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)benzoate revealed efficient synthetic routes that maintain high purity levels. The characterization techniques employed included NMR and HPLC, confirming the compound's structural integrity and potential efficacy for further biological testing .

Mechanism of Action

The mechanism of action of methyl 4-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)benzoate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzoate ester moiety may also interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in Compound 64’s intermediate enhances electrophilicity at the benzoate core, facilitating hydrolysis (76% yield) . In contrast, the 2-hydroxyethoxy group in the target compound may confer hydrophilicity but reduce metabolic stability.

- Sulfamoyl vs. Alkoxy Substituents : The sulfamoyl linker in the target compound and Compound 1i enables hydrogen bonding, whereas alkoxy groups (e.g., 3-chloropropoxy) prioritize steric and electronic modulation .

Key Insights :

- Chlorosulfonyl Intermediates : Both Compound 1i and the target compound likely utilize chlorosulfonyl benzoate intermediates for sulfonamide formation, a common strategy in sulfa drug synthesis .

- Alkylation Efficiency : The use of 1-bromo-3-chloropropane in Compound 64’s synthesis demonstrates the reactivity of halogenated alkanes in etherification, contrasting with the cyclopentyl ether’s synthesis in the target compound .

Analytical and Spectroscopic Data

While HRMS data for the target compound is absent in the evidence, Compound 1i’s HRMS (ESI+) shows a minor deviation (-0.0010 Da), indicating high purity .

Biological Activity

Methyl 4-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)benzoate, also known by its CAS number 2176338-60-4, is a compound of increasing interest in pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₄N₂O₆S |

| Molecular Weight | 372.4 g/mol |

| CAS Number | 2176338-60-4 |

The compound exhibits biological activity primarily through its interaction with specific molecular targets. It has been noted for its potential as an inhibitor of metallo-β-lactamases, which are enzymes that confer antibiotic resistance in various bacterial strains. The presence of the sulfamoyl group is crucial for its inhibitory action, as it enhances binding affinity to the active sites of these enzymes, thereby improving the efficacy of β-lactam antibiotics when used in combination therapies .

Biological Activity and Therapeutic Applications

-

Antibacterial Activity :

- Methyl 4-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)benzoate has shown promising results against metallo-β-lactamase-producing bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae. The compound's ability to inhibit these enzymes allows for enhanced effectiveness of traditional antibiotics .

-

Anticancer Properties :

- The compound's structural similarity to known carbonic anhydrase inhibitors suggests potential anticancer properties. Carbonic anhydrase IX (CAIX) is overexpressed in many solid tumors, and compounds designed to selectively bind to CAIX could limit tumor growth by disrupting the acidic microenvironment that facilitates cancer cell invasion .

-

Cardiovascular Effects :

- Research indicates that the compound may modulate vascular tone through activation of soluble guanylate cyclase, which could have implications for treating cardiovascular disorders.

Case Study: Antibacterial Efficacy

A study evaluated the effectiveness of methyl 4-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)benzoate in combination with imipenem against Pseudomonas aeruginosa. The results demonstrated a significant reduction in bacterial load compared to controls, highlighting the compound's potential as an adjunct therapy in managing resistant infections.

Research Findings on CAIX Inhibition

A series of experiments focused on the binding affinity of various sulfonamide derivatives to CAIX revealed that methyl 4-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)benzoate exhibited a high binding affinity with a dissociation constant (Kd) as low as 0.12 nM. This selectivity over other carbonic anhydrase isozymes suggests its potential role in targeted cancer therapies .

Q & A

Q. How can researchers optimize the synthetic yield of methyl 4-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)benzoate while minimizing side reactions?

Methodological Answer: Optimization requires systematic variation of reaction parameters, including solvent polarity (e.g., DMF vs. THF), temperature control (25–80°C), and catalytic systems (e.g., DMAP for acylation steps). Purification via column chromatography with gradient elution (hexane/ethyl acetate) can isolate the target compound from byproducts. Intermediate characterization using -NMR after each synthetic step ensures reaction progress . For cyclopentyl-group functionalization, protecting-group strategies (e.g., tert-butyldimethylsilyl ethers) may prevent undesired hydroxyl group reactivity .

Q. What advanced spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer: High-resolution mass spectrometry (HRMS) validates molecular weight (±3 ppm accuracy). -NMR and 2D NMR (COSY, HSQC) resolve stereochemical ambiguities in the cyclopentyl and sulfamoyl moieties. Single-crystal X-ray diffraction (as demonstrated in sulfonamide analogs) provides definitive proof of molecular geometry, with R-factors <0.06 indicating high structural confidence . FT-IR analysis of sulfonamide (S=O stretching at 1150–1350 cm) and ester (C=O at 1700–1750 cm) groups confirms functional group integrity .

Q. How does the hydroxyethoxycyclopentyl moiety influence the compound’s solubility and bioavailability in pharmacological studies?

Methodological Answer: The hydroxyethoxy group enhances hydrophilicity (logP reduction by ~0.5–1.0 units) compared to unsubstituted cyclopentyl analogs. Solubility assays in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) under agitation (37°C, 24h) quantify this effect. Bioavailability can be assessed via parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayers, with LC-MS/MS quantification of apical-to-basolateral transport .

Advanced Research Questions

Q. What experimental strategies are recommended for assessing the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Conduct forced degradation studies:

- Thermal stability: Incubate solid-state samples at 40°C/75% RH for 4 weeks (ICH Q1A guidelines).

- Hydrolytic stability: Expose to buffers (pH 1–9) at 37°C for 24h, followed by UPLC-PDA analysis to detect degradation products.

- Oxidative stress: Treat with 3% HO for 6h.

Structural elucidation of degradation products via HRMS/MS and -NMR identifies vulnerable sites (e.g., ester hydrolysis) .

Q. How can researchers resolve contradictory data regarding the compound’s enzyme inhibition efficacy across different assay systems?

Methodological Answer: Contradictions often arise from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols:

- Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays).

- Control for non-specific binding via counter-screens (e.g., detergent-based interference assays).

- Apply kinetic analysis (K, V) to distinguish competitive vs. allosteric inhibition. Cross-validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. What in silico modeling approaches are most effective for predicting the compound’s interactions with biological targets?

Methodological Answer:

- Molecular docking (AutoDock Vina): Dock the compound into crystal structures of sulfonamide-binding enzymes (e.g., carbonic anhydrase), prioritizing poses with ΔG < −8 kcal/mol.

- Molecular dynamics (MD): Simulate ligand-protein complexes (100 ns trajectories) to assess binding stability (RMSD <2 Å).

- Pharmacophore modeling: Map essential features (e.g., sulfamoyl H-bond donors) using tools like Schrödinger’s Phase .

Q. What methodologies should be employed to investigate the environmental fate and transformation products of this compound in aquatic systems?

Methodological Answer:

- Photolysis studies: Exclude aqueous solutions to UV light (λ=254 nm, 48h), with LC-HRMS identification of nitroso or hydroxylated byproducts.

- Biodegradation assays: Use OECD 301D sludge inoculums under aerobic conditions (28°C, 28 days).

- Sediment adsorption: Measure K values via batch equilibration with natural sediments, correlating with organic carbon content (logK) .

Q. How can cross-disciplinary approaches enhance the development of derivatives with improved selectivity?

Methodological Answer:

- Combinatorial chemistry: Synthesize a 50-member library with variations in the cyclopentyl (e.g., fluorination) and benzoate (e.g., nitro substituents) regions.

- High-throughput screening (HTS): Test against panels of 100+ enzymes/proteins to identify off-target effects.

- Cheminformatics: Apply QSAR models trained on sulfonamide bioactivity data (ChEMBL) to prioritize analogs with predicted IC <100 nM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.